1-氨基环戊烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

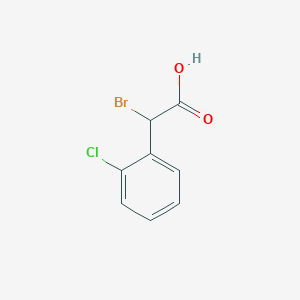

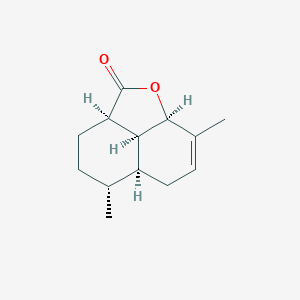

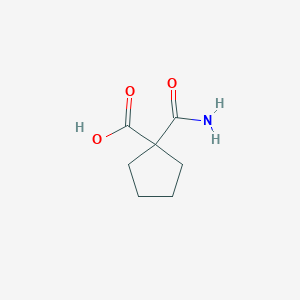

1-Carbamoylcyclopentane-1-carboxylic acid is a derivative of cyclopentane with a carbamoyl group and a carboxylic acid group attached to the same carbon atom. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been explored in several studies. For instance, carbamate-directed hydroboration has been used for the enantioselective synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid, which is structurally similar to 1-carbamoylcyclopentane-1-carboxylic acid . Additionally, diastereoselective synthesis methods have been developed for bicyclo[2.1.0]pentane carboxylic acids, which are also related to the compound of interest . These methods could potentially be adapted for the synthesis of 1-carbamoylcyclopentane-1-carboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives has been extensively studied. For example, the crystal and molecular structure of 1-aminocyclopentane carboxylic acid monohydrate has been determined, showing that the cyclopentane ring can adopt different envelope conformations . Similarly, the conformation of the 1-aminocyclopentane-1-carboxylic acid residue has been characterized in simple derivatives, revealing folded, potentially α/3_10-helical conformations . These findings provide insights into the possible conformations that 1-carbamoylcyclopentane-1-carboxylic acid might adopt.

Chemical Reactions Analysis

Cyclopentane derivatives can participate in various chemical reactions. The cyclopentane-1,3-dione moiety, for example, has been shown to be a novel isostere for the carboxylic acid functional group, suggesting that similar isosteres could be developed for 1-carbamoylcyclopentane-1-carboxylic acid . Moreover, the incorporation of cyclobutane and cyclopentane residues into peptides has been studied, indicating that these units can promote rigid structures in the resulting molecules . These studies may provide a foundation for understanding the reactivity and interaction of 1-carbamoylcyclopentane-1-carboxylic acid with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives have been compared to those of other related structures. For instance, the pKa values, lipophilicity, and hydrophilicity of bicyclo[2.1.0]pentane carboxylic acids have been analyzed, showing slight increases in hydrophilicity compared to cyclopentane . These properties are crucial for understanding the behavior of 1-carbamoylcyclopentane-1-carboxylic acid in different environments and could influence its potential applications in drug design and synthesis.

科学研究应用

合成和表征

1-氨基环戊烷-1-羧酸及其衍生物是化学合成和表征的研究对象,重点关注它们的结构特性和形成氢键相互作用的潜力。这些研究为了进一步在材料科学和制药领域的应用提供了关键的物理和化学行为见解 (Wei Huang et al., 2003)。

生物活性

对芳基环戊烷-1-羧酸的研究显示出潜在的生物活性,包括交感神经抑制和肾上腺抑制活性。这表明1-氨基环戊烷-1-羧酸的衍生物可能具有类似的生物效应,可能导致新的治疗剂 (A. A. Aghekyan et al., 2019)。

化学性质和反应

对相关环戊烷羧酸的酸度研究阐明了取代基对它们化学性质的影响。这些见解对于化学反应的设计和新化合物的开发至关重要,以获得所需的反应性和稳定性 (K. B. Wiberg, 2002)。

材料科学和纳米技术

研究环戊烷羧酸的衍生物在材料科学和纳米技术中的潜在应用。这些化合物的合成和应用可以导致新材料的开发,具有适用于各种工业应用的独特性能 (F. Grellepois et al., 2012)。

光谱和计算研究

对苯基环戊烷羧酸的光谱和计算研究为1-氨基环戊烷-1-羧酸在生物活性分子设计和药物发现中的分子相互作用、结构和潜在应用提供了见解 (B. Raajaraman et al., 2019)。

安全和危害

属性

IUPAC Name |

1-carbamoylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNLJRWPCQRLBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598474 |

Source

|

| Record name | 1-Carbamoylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Carbamoylcyclopentane-1-carboxylic acid | |

CAS RN |

137307-52-9 |

Source

|

| Record name | 1-Carbamoylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。